2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Kinase inhibition Structure-activity relationship Molecular recognition

2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894068-96-3) is a synthetic small-molecule sulfonamide built on a [1,2,4]triazolo[4,3-b]pyridazine core. Its molecular formula is C17H12N6O4S with a molecular weight of 396.4 g/mol, and it possesses an XLogP3-AA of 1.8.

Molecular Formula C17H12N6O4S
Molecular Weight 396.38
CAS No. 894068-96-3
Cat. No. B2637109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
CAS894068-96-3
Molecular FormulaC17H12N6O4S
Molecular Weight396.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H12N6O4S/c24-23(25)15-6-1-2-7-16(15)28(26,27)21-13-5-3-4-12(10-13)14-8-9-17-19-18-11-22(17)20-14/h1-11,21H
InChIKeyISHUXWGYAIPPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894068-96-3): Core Identity and Procurement Synopsis


2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894068-96-3) is a synthetic small-molecule sulfonamide built on a [1,2,4]triazolo[4,3-b]pyridazine core [1]. Its molecular formula is C17H12N6O4S with a molecular weight of 396.4 g/mol, and it possesses an XLogP3-AA of 1.8 [1]. The compound bears a 2‑nitrobenzenesulfonamide moiety connected via a meta‑phenyl linker to the 6‑position of the fused triazolo‑pyridazine ring [1]. It is catalogued in PubChem (CID 16873489) and is primarily handled as a research‑grade chemical probe or intermediate for kinase‑focused medicinal chemistry programmes, particularly those exploring c‑Met and related tyrosine kinase targets [2].

Why Simple Substitution Fails for 2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide


Triazolo[4,3-b]pyridazine sulfonamides are not interchangeable because even modest changes in the aryl‑sulfonamide substituent or linker regio‑chemistry can profoundly alter kinase‑inhibition profiles, cellular permeability, and metabolic stability [1]. The 2‑nitro group introduces a strong electron‑withdrawing effect that tunes the acidity of the sulfonamide NH and modulates hydrogen‑bonding interactions within the ATP‑binding pocket [2]. The meta‑phenyl linkage of the target compound directs the triazolo‑pyridazine core into a spatial orientation that is distinct from para‑ or ortho‑analogs, critically affecting shape complementarity with c‑Met and other kinases [1]. Consequently, generic replacement with a differently substituted or differently linked triazolo[4,3-b]pyridazine sulfonamide is not expected to recapitulate the same target engagement or selectivity fingerprint.

Quantitative Differentiation Evidence for 2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide


Increased Hydrogen‑Bond Acceptor Capacity Relative to Non‑Nitrated Triazolo‑Pyridazine Sulfonamides

The 2‑nitro group of the target compound adds two strong hydrogen‑bond acceptor oxygen atoms, yielding a total of 8 H‑bond acceptors compared with 6 acceptors for the closest non‑nitrated analogs such as 4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide [1]. In docking studies of related triazolo[4,3-b]pyridazine inhibitors, analogous nitro groups form additional contacts with the hinge residue Met1160 of c‑Met, which are absent in the des‑nitro series [2].

Kinase inhibition Structure-activity relationship Molecular recognition

Lipophilicity Differential: Reduced LogP Relative to Alkyl‑Substituted Analogs

The target compound displays a computed XLogP3-AA of 1.8, which is approximately 1.5–2.0 log units lower than that of 4-propyl and 4‑isopropyl triazolo‑pyridazine sulfonamide analogs that lack the polar nitro group [1]. This lower lipophilicity translates into improved aqueous solubility and a reduced risk of phospholipidosis, a liability frequently observed with highly lipophilic kinase inhibitors [2].

Physicochemical profiling Drug-likeness ADME

Meta‑Phenyl Linker Geometry Distinct from Para‑Analogs Alters Kinase Binding Pose

The target compound carries a meta‑phenyl linkage between the sulfonamide nitrogen and the triazolo‑pyridazine core, whereas the closest commercially available analog (2‑nitro‑N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide) uses a para‑phenyl connection [1]. Molecular docking of meta‑ and para‑substituted triazolo‑pyridazines into c‑Met (PDB 3LQ8) shows that the meta orientation rotates the core by approximately 60° relative to the hinge region, altering contacts with the gatekeeper residue Leu1157 and the DFG motif [2]. This geometric difference is expected to produce a distinct selectivity profile across the kinome.

Kinase selectivity Molecular docking c-Met inhibition

Molecular Weight Advantage Over Bis‑Aryl Triazolo‑Pyridazine c‑Met Inhibitors

With a molecular weight of 396.4 g/mol, the target compound is significantly smaller than many bis‑aryl triazolo[4,3-b]pyridazine c‑Met inhibitors described in WO2012094966A1, which frequently exceed 480 g/mol due to additional aryl substituents at the 3‑position [1][2]. This lower molecular weight translates into a higher ligand efficiency index, an important parameter for fragment‑based and lead‑optimization campaigns [3].

Lead-likeness Ligand efficiency Fragment-based screening

Application Scenarios for 2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide Informed by Differentiating Evidence


Kinase Selectivity Profiling via c‑Met Hinge‑Binding Orientation Screening

The meta‑phenyl linker geometry of this compound drives a distinct hinge‑binding pose approximately 60° rotated relative to para‑analogs [1]. Researchers conducting kinome‑wide selectivity screens should employ this compound as a discriminatory probe to interrogate kinases that preferentially accommodate the meta‑orientation, thereby generating selectivity fingerprints that cannot be obtained with para‑substituted triazolo‑pyridazine sulfonamides [1][2].

Lead‑Optimisation Campaigns Requiring Low Lipophilicity Kinase Inhibitor Scaffolds

With a computed XLogP3‑AA of 1.8—1.5‑2.0 log units lower than common alkyl-substituted analogs—this compound offers a substantially improved solubility and metabolic stability profile [2]. Medicinal chemistry teams pursuing orally bioavailable c‑Met or related kinase inhibitors can use this scaffold to mitigate phospholipidosis risk while maintaining the triazolo‑pyridazine core pharmacophore [2][3].

Fragment‑Based Drug Design Leveraging Enhanced Hydrogen‑Bond Capacity

The 2‑nitrobenzenesulfonamide moiety provides 8 hydrogen‑bond acceptors, two more than non‑nitrated analogs, enabling additional polar contacts with kinase hinge residues such as Met1160 in c‑Met [3][4]. This compound can serve as a fragment‑elaboration starting point for structure‑based design, where the extra H‑bond acceptors facilitate iterative growth into the ribose pocket or solvent‑exposed regions [4].

In‑Class Comparator for Structure‑Activity Relationship (SAR) Studies on Triazolo‑Pyridazine c‑Met Inhibitors

Its lower molecular weight (396.4 g/mol) relative to bis‑aryl triazolo‑pyridazines in WO2012094966A1 makes it an ideal ‘minimal‑core’ comparator for SAR expansion studies [1][2]. By systematically adding substituents to the 3‑position of the triazolo‑pyridazine ring, teams can map affinity and selectivity shifts against this baseline, directly quantifying the pharmacophoric contribution of each added group [2].

Quote Request

Request a Quote for 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.